molecular formula C20H16ClN3O5 B2920736 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide CAS No. 1396862-27-3

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B2920736
CAS No.: 1396862-27-3
M. Wt: 413.81
InChI Key: AJFWTKQVNGOKJH-UHFFFAOYSA-N
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Description

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide is a synthetic small molecule characterized by a pyrimidine core substituted with a benzo[d][1,3]dioxol-5-ylmethoxy group at the 6-position and a 5-chloro-2-methoxybenzamide moiety at the 4-position. The benzodioxole ring (a methylenedioxy bridge fused to benzene) confers metabolic stability by reducing oxidative degradation, while the chloro and methoxy substituents on the benzamide enhance lipophilicity and target binding affinity .

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(21)7-14(15)20(25)24-18-8-19(23-10-22-18)27-9-12-2-4-16-17(6-12)29-11-28-16/h2-8,10H,9,11H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFWTKQVNGOKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide (CAS Number: 1396862-27-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive review of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C20H16ClN3O5, with a molecular weight of 413.8 g/mol. The compound's structure features a benzo[d][1,3]dioxole moiety that is known for its pharmacological significance.

PropertyValue
Molecular FormulaC20H16ClN3O5
Molecular Weight413.8 g/mol
CAS Number1396862-27-3

Research indicates that this compound primarily targets microtubules and their component protein tubulin, modulating microtubule assembly. This interaction leads to significant effects on the cell cycle, particularly causing cell cycle arrest at the S phase. The resultant impact on cellular proliferation suggests a potent anticancer activity against various cancer cell lines .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (human lung carcinoma). The IC50 values were reported to be approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358, indicating strong anti-proliferative effects .
  • Mechanistic Studies : The compound's mechanism involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics essential for mitosis. This disruption triggers apoptosis in cancer cells .
  • Comparative Studies : When compared with other similar compounds featuring the benzo[d][1,3]dioxol structure, this compound demonstrated superior activity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Chlorine Substitution : The presence of chlorine at the 5-position enhances lipophilicity and receptor binding affinity.
  • Methoxy Groups : The methoxy groups contribute to increased solubility and bioavailability, which are critical for effective therapeutic action.

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the anticancer efficacy of various derivatives of benzothiazole and pyrimidine compounds. The results indicated that compounds similar to this compound exhibited significant inhibition of tumor growth in vivo models .

Study 2: Inflammation Modulation

Another research focused on the anti-inflammatory properties associated with compounds containing the benzo[d][1,3]dioxole moiety. It was found that these compounds could significantly reduce pro-inflammatory cytokines like IL-6 and TNF-alpha in cellular assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on molecular features, synthesis pathways, and implied pharmacological profiles.

Structural Analogues

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight Notable Differences vs. Target Compound Reference
Target Compound Pyrimidine core with 6-(benzodioxole methoxy), 4-(5-Cl-2-OMe-benzamide) C₂₁H₁₆ClN₃O₅ 449.8 g/mol Reference structure -
M5 (Intermediate in Pipersentan synthesis) Pyrimidine core with 5-benzodioxole, 6-(2-hydroxyethyloxy), sulfonamide substituent C₁₈H₂₀N₄O₆S 444.4 g/mol Sulfonamide group; hydroxyethyloxy vs. benzamide
Compound 74 Cyclopropane-carboxamide linked to benzodioxole and thiazole-phenyl groups C₃₂H₂₈N₄O₄S 588.7 g/mol Thiazole ring; cyclopropane-carboxamide scaffold
Compound 3 (Kinase inhibitor) Pyrimidine-aminoacetamide with benzodioxole and dioxopiperidinyl isoindolinone C₂₈H₂₆N₇O₅S 572.6 g/mol Thioacetamide linker; isoindolinone moiety
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Pyrazolo-pyrimidine core with benzodioxole methyl and thioacetamide C₂₁H₁₆FN₅O₃S 437.4 g/mol Pyrazolo-pyrimidine scaffold; thioether linkage

Pharmacological Implications

  • Metabolic Stability : The benzodioxole moiety in the target compound and M5 reduces susceptibility to cytochrome P450 oxidation, a critical feature for oral bioavailability in ERAs .
  • Target Selectivity : The 5-chloro-2-methoxybenzamide group may enhance binding to kinase ATP pockets or endothelin receptors, similar to analogs with halogenated aryl groups .
  • Solubility vs. Lipophilicity : The hydroxyethyloxy group in M5 improves aqueous solubility compared to the target compound’s methoxybenzamide, which prioritizes membrane permeability .

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